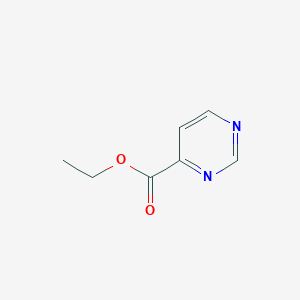

![molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6](/img/structure/B1315632.png)

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Übersicht

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

A study by El Bouakher et al. (2013) outlines an efficient synthesis method for novel derivatives of 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones, starting from ethyl 2-(benzylamino)acetate and related compounds. This synthesis pathway opens access to a library of bis-functionalized pyrido-1,4-diazepines, demonstrating the chemical versatility and potential for further functionalization of these compounds El Bouakher et al., 2013.

Another work by Gim et al. (2007) focuses on the practicable synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine, highlighting the chemical synthesis challenges and the potential of pyridine derivatives as scaffolds for bioactive compounds Gim et al., 2007.

Potential Biological Applications

The research by Sarmiento-Sánchez et al. (2014) investigates the antimicrobial and antioxidant activities of 1H-benzoxazine-2,4-diones derived from heterocyclic anhydrides. This study indicates the relevance of these compounds in developing new antimicrobial and antioxidant agents, showing the biological application potential of such derivatives Sarmiento-Sánchez et al., 2014.

Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase (PPO) inhibitors. The study found several compounds with promising herbicidal activities, highlighting the agricultural application of these chemical frameworks Wang et al., 2017.

Catalysis and Green Chemistry

- Nikpassand et al. (2018) developed a one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a novel CuO@RHA/MCM-41 nanocomposite catalyst. This research demonstrates the compound's role in facilitating environmentally friendly chemical reactions, underscoring the importance of such molecules in green chemistry applications Nikpassand et al., 2018.

Eigenschaften

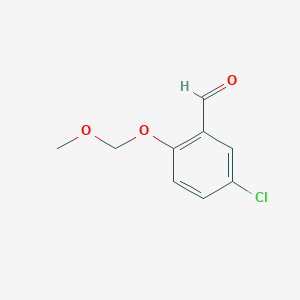

IUPAC Name |

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTFENHDTBFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540437 | |

| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

97484-73-6 | |

| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)